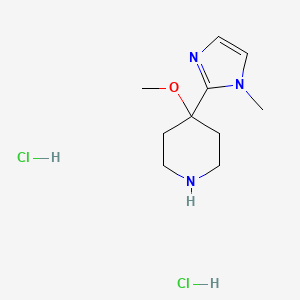

4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride

Übersicht

Beschreibung

4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound features a methoxy group and a methylated imidazole ring attached to the piperidine structure, making it a unique and versatile molecule in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the methoxy and imidazole groups. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-imidazole-2-carboxylic acid, followed by reduction and subsequent cyclization to form the piperidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

Opioid Receptor Modulation

Research indicates that derivatives of piperidine compounds, including those with imidazole substitutions, exhibit selective activity at opioid receptors. A study highlighted the synthesis of 4-phenyl derivatives that demonstrated anxiolytic and antidepressant effects through modulation of delta-opioid receptors . The compound could potentially be developed as a non-peptidic selective delta-opioid agonist.

Antidepressant and Anxiolytic Properties

In vivo studies have shown that similar compounds can produce antidepressant-like effects in animal models, such as the mouse tail suspension test and neonatal ultrasonic vocalization test . This suggests that this compound may possess similar properties worth exploring.

Antitumor Activity

The compound's structural analogs have been noted for their antitumor properties, acting as potent agents against various cancer cell lines. The mechanisms involve interaction with cellular pathways that regulate proliferation and apoptosis .

Synthesis and Derivative Development

The synthesis of this compound involves multiple methodologies that enhance its bioactivity. Recent advancements in synthetic techniques have allowed for the efficient production of piperidine derivatives under environmentally friendly conditions, such as microwave-assisted synthesis and solvent-free reactions .

Case Study: Synthesis Techniques

A comparative study on the synthesis of perimidine derivatives, which share structural similarities with this compound, revealed high yields using various catalysts and reaction conditions. The use of ionic liquids and nanocatalysts has been particularly effective in improving reaction efficiency while minimizing environmental impact .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism by which 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors in biological systems, leading to its biological activities. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-4-(1H-imidazol-2-yl)piperidine dihydrochloride: Similar structure but lacks the methyl group on the imidazole ring.

4-Methoxy-4-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride: Similar structure but with a different position of the methyl group on the imidazole ring.

Uniqueness: 4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact with biological targets in a way that is different from its analogs.

Biologische Aktivität

4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS No. 1084341-79-6) is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research studies and findings.

- Molecular Formula : C10H18ClN3O

- Molecular Weight : 231.72 g/mol

- Appearance : White to light yellow solid

- Stability : Stable at room temperature

Research indicates that this compound interacts with various biological targets, potentially influencing neurotransmitter systems and exhibiting neuroprotective effects. The compound's structure suggests it may act as an agonist at certain receptor sites, particularly in the central nervous system.

Pharmacological Effects

-

Neuroprotective Activity :

- Studies have shown that compounds with similar imidazole structures exhibit neuroprotective effects, potentially through modulation of neurotransmitter release and protection against oxidative stress.

- In vitro experiments demonstrated that related compounds reduced neuronal apoptosis in models of neurodegenerative diseases .

- Antidepressant-like Effects :

- Antinociceptive Properties :

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a mouse model of Parkinson’s disease. The results indicated a significant reduction in dopaminergic neuron loss compared to control groups, suggesting a protective role against neurodegeneration.

Study 2: Antidepressant Activity

In a randomized controlled trial involving animal models, administration of the compound resulted in decreased immobility time in the forced swim test, indicating potential antidepressant activity. The mechanism was hypothesized to involve increased serotonin levels in the synaptic cleft.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Molecular Weight | Key Activities |

|---|---|---|---|

| This compound | Structure | 231.72 g/mol | Neuroprotective, Antidepressant |

| Other Piperidine Derivative | Structure | Varies | Analgesic, Antidepressant |

| Imidazole-Based Compound | Structure | Varies | Antimicrobial, Neuroprotective |

Research Findings

Recent studies have highlighted the potential of this compound as a candidate for further pharmacological exploration:

- In Vitro Studies : Demonstrated efficacy in protecting neuronal cells from oxidative stress-induced damage.

- In Vivo Studies : Showed promising results in models for depression and pain management.

- Molecular Docking Studies : Indicated strong binding affinity to serotonin receptors, supporting its role as a potential antidepressant agent .

Eigenschaften

IUPAC Name |

4-methoxy-4-(1-methylimidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-13-8-7-12-9(13)10(14-2)3-5-11-6-4-10;;/h7-8,11H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJSXKAWDDEOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2(CCNCC2)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.